N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential applications in various fields, including pharmaceuticals, material sciences, and industrial research. Its unique structure, which includes a tetrahydropyran ring and a furan ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyran Ring: The starting material, 4-hydroxytetrahydro-2H-pyran, is synthesized through the hydrogenation of 4-hydroxy-2H-pyran.
Attachment of the Methyl Group: The hydroxyl group on the tetrahydropyran ring is then reacted with methyl iodide in the presence of a base to form the methyl ether.
Formation of the Furan Ring: The furan ring is synthesized separately through the cyclization of a suitable precursor, such as 2,5-dimethylfuran.
Coupling Reaction: The final step involves coupling the tetrahydropyran and furan rings through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The hydroxyl group on the tetrahydropyran ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), Sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Amines
Substitution: Methyl ethers, Alkylated derivatives
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide has diverse scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester
- 2H-Pyran-2-one, tetrahydro-4-methyl-
- N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide
Uniqueness
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a tetrahydropyran ring and a furan ring, which imparts distinctive chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9-7-11(10(2)18-9)12(15)14-8-13(16)3-5-17-6-4-13/h7,16H,3-6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLAVXCAHAAEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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